molecular formula C27H30F6N2O2 B566028 17α-Dutasteride CAS No. 1796930-46-5

17α-Dutasteride

Cat. No.: B566028
CAS No.: 1796930-46-5
M. Wt: 528.539
InChI Key: JWJOTENAMICLJG-UWKVNAJESA-N
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Description

17α-Dutasteride is a synthetic 4-azasteroid compound primarily used as a medication for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. It functions as a potent inhibitor of the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT), a hormone that plays a significant role in the development and enlargement of the prostate gland .

Scientific Research Applications

17α-Dutasteride has a wide range of scientific research applications:

Mechanism of Action

Biochemical Pathways

The primary biochemical pathway affected by 17α-Dutasteride is the conversion of testosterone to DHT by the 5α-reductase enzyme . By inhibiting this enzyme, this compound prevents the conversion of testosterone to DHT, leading to a decrease in DHT levels in the blood by up to 98% . This reduction in DHT levels affects the hormonal balance, particularly in the prostate gland, where DHT plays a crucial role in its development and enlargement .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by the formulation in which it is presented . Dutasteride has a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . Accordingly, dutasteride is dosed in a way that requires at least 3 months of treatment to reach steady-state concentrations .

Result of Action

The primary result of this compound’s action is the reduction of symptoms associated with benign prostatic hyperplasia (BPH) in adult males . By reducing the levels of DHT, this compound helps to decrease the size of an enlarged prostate, thereby improving symptoms and reducing the risk of acute urinary retention and the need for BPH-related surgery .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability . Therefore, it’s crucial to consider these factors when administering the drug to ensure optimal therapeutic outcomes.

Safety and Hazards

Dutasteride can cause birth defects if a woman is exposed to it during pregnancy . The most commonly reported side effects of dutasteride, although rare, include sexual dysfunction and depression .

Future Directions

Topical finasteride 0.5% in combination with minoxidil 2% could represent a valid therapeutic option for the treatment of postmenopausal female pattern hair loss, showing higher efficacy than topical 17α-estradiol with minoxidil 2% both at 6-month and 12- to 18-month follow-up . Cell-based treatment may be the future of medical treatment of hair loss, but more time is needed to establish effectiveness, cost, and technical details .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17α-Dutasteride involves multiple steps, starting from the appropriate steroidal precursorsThe reaction conditions typically involve the use of organic solvents such as acetonitrile and water, with trifluoroacetic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product meets the required purity standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve this .

Chemical Reactions Analysis

Types of Reactions: 17α-Dutasteride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of this compound .

Comparison with Similar Compounds

Uniqueness of 17α-Dutasteride: this compound’s ability to inhibit both type I and type II isoforms of 5α-reductase makes it more effective in reducing DHT levels compared to finasteride. This dual inhibition results in a more significant reduction in prostate size and better therapeutic outcomes for patients with BPH .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 17α-Dutasteride involves the conversion of 4,6-androstadiene-3,17-dione to 17α-hydroxy-5α-androstan-3-one, followed by the addition of a 4-aza-5α-androst-1-ene-3-one moiety to the C17 position of the steroid nucleus.", "Starting Materials": [ "4,6-androstadiene-3,17-dione", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Acetic acid", "Methanol", "Ethyl acetate", "Dimethylformamide", "Triethylamine", "4-Aza-5α-androst-1-ene-3-one", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Reduction of 4,6-androstadiene-3,17-dione with sodium borohydride in methanol to yield 5α-androstane-3,17-dione", "Conversion of 5α-androstane-3,17-dione to 17α-hydroxy-5α-androstan-3-one using sodium hydroxide and hydrogen chloride", "Protection of the hydroxyl group at C17 position with acetic anhydride and pyridine to yield 17-acetoxy-5α-androstan-3-one", "Addition of 4-aza-5α-androst-1-ene-3-one to the C17 position of 17-acetoxy-5α-androstan-3-one using triethylamine and dimethylformamide as a solvent to yield 17α-Dutasteride", "Removal of the acetyl group at C17 position using sodium hydroxide and methanol", "Reduction of the 4-aza-5α-androst-1-ene-3-one moiety using palladium on carbon and hydrogen gas to yield 17α-Dutasteride" ] }

CAS No.

1796930-46-5

Molecular Formula

C27H30F6N2O2

Molecular Weight

528.539

IUPAC Name

(1R,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19-,21+,24-,25+/m0/s1

InChI Key

JWJOTENAMICLJG-UWKVNAJESA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Origin of Product

United States

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